molecular formula C21H18N4O3 B2990059 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1207048-91-6

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide

カタログ番号: B2990059
CAS番号: 1207048-91-6
分子量: 374.4
InChIキー: YMCXMICGXUAGJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzoisoxazole core linked via an acetamide group to a pyridazine-ether moiety. The benzoisoxazole (a bicyclic heterocycle with oxygen and nitrogen) likely contributes to hydrogen bonding and aromatic interactions, while the pyridazine ring and ether linkage may enhance solubility and target specificity.

特性

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20(14-18-16-8-4-5-9-19(16)28-25-18)22-12-13-27-21-11-10-17(23-24-21)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXMICGXUAGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a benzo[d]isoxazole moiety linked to a phenylpyridazin group, suggesting potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzo[d]isoxazole demonstrate cytotoxic effects against various cancer cell lines. For example, certain benzoxazepine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in solid tumors .
  • Anti-inflammatory Properties : Compounds in this class have also been evaluated for their anti-inflammatory effects, particularly in modulating cytokine release such as IL-6 and TNF-α, which are critical in inflammatory responses .
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against specific bacterial strains, although the efficacy can vary significantly among different compounds within this class .

The mechanisms by which 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The interaction with specific receptors such as EPAC (Exchange Protein directly Activated by cAMP) has been documented, leading to downstream effects on cellular signaling pathways that regulate growth and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study highlighted the synthesis of various isoxazole derivatives, where specific analogs demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Research : Research into benzoxazepine derivatives revealed significant inhibition of pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .
  • Microbial Activity Assessment : Limited antimicrobial activity was observed in some synthesized benzoxazepine derivatives against bacterial pathogens, emphasizing the need for further optimization to enhance efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerBenzoxazepine DerivativesCytotoxicity against solid tumors
Anti-inflammatoryIsoxazole DerivativesInhibition of IL-6 and TNF-α release
AntimicrobialSynthesized BenzoxazepinesLimited activity against bacteria

類似化合物との比較

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Core Heterocycle Key Substituents/Modifications Molecular Formula Molecular Weight
Target Compound Benzoisoxazole Pyridazine-ether, phenyl Not Provided Not Provided
(S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) Benzoisoxazole Indazole, pyridine, fluorophenyl Complex Not Provided
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl C16H12F3N2O2S ~353.34
2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Benzooxazole-thioether Pyridazinone, thiophene C19H16N4O3S2 412.5
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide Isoxazole Benzo-1,3-dioxole, pyridine C17H13N3O4 323.30

Pharmacological Implications of Structural Differences

  • Benzoisoxazole vs. Benzothiazole (): Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) replace the oxygen in benzoisoxazole with sulfur, increasing lipophilicity and metabolic stability. In contrast, the target compound’s benzoisoxazole may offer stronger hydrogen bonding due to its oxygen atom, favoring interactions with polar residues in targets like GABA receptors or kinases.
  • Ether vs. Thioether Linkages () :
    The compound in replaces the pyridazine-ether oxygen in the target with a thioether (-S-), reducing polarity and possibly increasing membrane permeability. However, thioethers are more susceptible to oxidative metabolism, which could shorten half-life compared to the target’s ether linkage .

  • Pyridazine vs. Pyridine () :
    The pyridazine ring in the target compound provides two adjacent nitrogen atoms, enhancing solubility and hydrogen-bonding capacity relative to the single nitrogen in pyridine-based analogs (e.g., ). Pyridazine’s electron-deficient nature may also improve binding to ATP pockets in kinase targets .

Physicochemical Property Trends

  • Molecular Weight and Solubility :
    The target compound’s molecular weight is likely higher than 323.30 g/mol () but lower than 412.5 g/mol (). The pyridazine-ether group may improve aqueous solubility compared to benzothiazole derivatives (), which rely on trifluoromethyl groups for lipophilicity.

  • Metabolic Stability : Benzoisoxazole and ether linkages (target compound) are generally more metabolically stable than thioethers () or benzothiazoles (), which may undergo faster hepatic clearance due to sulfur oxidation .

Q & A

Basic Research Question

  • ¹H NMR and IR spectroscopy confirm functional groups (e.g., acetamide C=O stretch at ~1668 cm⁻¹) and aromatic proton environments .
  • X-ray crystallography resolves spatial arrangements, such as gauche conformations of bulky substituents (e.g., adamantyl groups) and intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) that stabilize crystal packing .
  • Elemental analysis validates purity (e.g., %C, %H within ±0.3% of theoretical values) .

What experimental models are suitable for preliminary evaluation of its anti-inflammatory or other bioactivities?

Basic Research Question

  • Carrageenan-induced paw edema in rodents assesses anti-inflammatory potential at doses like 100 mg/kg, with indomethacin as a reference .
  • In vitro assays (e.g., COX-2 inhibition or cytokine profiling) screen for mechanistic pathways.
  • Dose-response studies and statistical analysis (e.g., ANOVA with randomized block designs) ensure reproducibility .

How can microwave-assisted synthesis improve the efficiency of pyridazine-containing acetamide derivatives?

Advanced Research Question

  • Reduced reaction time : Microwave irradiation accelerates heterocycle formation (e.g., phenoxazines) from hours to minutes .
  • Enhanced yields : Controlled dielectric heating minimizes side reactions (e.g., decomposition of nitro groups).
  • Method optimization : Parameters include microwave power (300–600 W), solvent polarity (DMF or DMSO), and catalyst selection (e.g., K₂CO₃ for substitution reactions) .

What advanced techniques are used to study target interactions and binding affinities?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) with immobilized targets (e.g., kinases or GPCRs) .
  • Molecular docking : Predicts binding poses using software like AutoDock, guided by crystallographic data .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

How do crystallographic studies resolve discrepancies in proposed molecular conformations?

Advanced Research Question

  • H-bonding networks : X-ray data reveal intermolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformations .
  • Torsional angle analysis : Dihedral angles (e.g., N–C–C–C = −96.5° to −100.3°) differentiate gauche vs. antiperiplanar arrangements .
  • Synchrotron radiation : High-resolution data (<1.0 Å) clarify electron density ambiguities in complex substituents.

What strategies optimize multi-step synthesis yields for structurally complex acetamides?

Advanced Research Question

  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during heterocycle formation .
  • Purification techniques : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolate intermediates .
  • Kinetic control : Adjust reaction stoichiometry (e.g., 1.2 equivalents of bromoacetophenone) to favor desired products .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for variability .
  • Strain-specific effects : Replicate assays in alternative models (e.g., human primary cells vs. murine lines) .
  • Structural analogs : Compare substituent effects (e.g., phenyl vs. pyridyl groups) to identify SAR trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。